3-(2-Bromoethynyl)azetidin-3-ol hydrochloride
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Overview
Description
3-(2-Bromoethynyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C₆H₇BrClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethynyl)azetidin-3-ol hydrochloride typically involves the reaction of 2-bromoethynyl azide with azetidin-3-ol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethynyl)azetidin-3-ol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
3-(2-Bromoethynyl)azetidin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethynyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)azetidin-3-ol hydrochloride
- Azetidin-3-ol hydrochloride
- 3-(4-Bromothiophen-3-yl)azetidin-3-ol hydrochloride
Uniqueness
3-(2-Bromoethynyl)azetidin-3-ol hydrochloride is unique due to the presence of the bromoethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azetidine derivatives, which may have different substituents and, consequently, different properties and applications.
Properties
Molecular Formula |
C5H7BrClNO |
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Molecular Weight |
212.47 g/mol |
IUPAC Name |
3-(2-bromoethynyl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H6BrNO.ClH/c6-2-1-5(8)3-7-4-5;/h7-8H,3-4H2;1H |
InChI Key |
PFJJCBHVFBZPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C#CBr)O.Cl |
Origin of Product |
United States |
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